molecular formula C11H12O3 B6296671 3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol CAS No. 6258-35-1

3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol

Cat. No.: B6296671
CAS No.: 6258-35-1
M. Wt: 192.21 g/mol
InChI Key: GJXPEYREMYDIHM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol (CAS 6258-35-1) is a high-purity chemical building block for advanced organic synthesis and medicinal chemistry research. This compound features a propargylic alcohol functional group attached to a 3,4-dimethoxyphenyl ring, a structure prevalent in many biologically active molecules . With the molecular formula C 11 H 12 O 3 and a molecular weight of 192.21 g/mol, this alkynol serves as a versatile synthetic intermediate . The acetylene (alkyne) group is highly valuable for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is widely used to construct carbon-carbon bonds in drug discovery and materials science . Furthermore, the propargylic alcohol moiety can be utilized in click chemistry applications or further functionalized to other valuable groups. The 3,4-dimethoxyphenyl subunit is a common pharmacophore found in ligands for various receptors and can be explored in the synthesis of complex organic molecules for pharmacological screening . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this compound for their specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXPEYREMYDIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#CCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 3,4 Dimethoxyphenyl Prop 2 Yn 1 Ol

Direct Synthesis Approaches

Direct synthesis approaches focus on the formation of the aryl-alkyne bond in a single key step, typically coupling a derivative of the dimethoxyphenyl ring with a three-carbon propargyl unit.

Palladium-Catalyzed Cross-Coupling Strategies

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of aryl-alkynes and is highly applicable for producing 3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol. wikipedia.org This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide or triflate. wikipedia.org The typical reaction involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base in an organic solvent. wikipedia.orgorganic-chemistry.org

The synthesis of the target compound can be achieved by coupling an appropriately substituted 3,4-dimethoxyphenyl halide (e.g., 1-iodo-3,4-dimethoxybenzene or 1-bromo-3,4-dimethoxybenzene) with propargyl alcohol. researchgate.net The reaction is generally carried out under mild conditions, such as at room temperature or slightly elevated temperatures, using a base like triethylamine (B128534) or potassium carbonate. wikipedia.orgresearchgate.net Copper-free Sonogashira protocols have also been developed, which can simplify purification and reduce toxicity. nih.gov The choice of palladium catalyst, ligands, base, and solvent can be optimized to achieve high yields. For instance, PdCl₂(PPh₃)₂ is a commonly used catalyst. researchgate.netnih.gov The reactivity of the aryl halide follows the order I > Br > Cl. wikipedia.org

A study demonstrated the successful Sonogashira coupling of various iodoaromatic compounds with propargyl alcohol using 0.5 mol% PdCl₂(PPh₃)₂ in a γ-valerolactone-based ionic liquid at 55 °C for 3 hours, achieving good to excellent yields without a copper co-catalyst or an auxiliary base. nih.gov

Table 1: Example of Palladium-Catalyzed Sonogashira Coupling with Propargyl Alcohol nih.gov

Aryl Iodide Product Yield (%)
Iodobenzene 3-Phenylprop-2-yn-1-ol 80
1-Iodo-4-nitrobenzene 3-(4-Nitrophenyl)prop-2-yn-1-ol 78
1-Iodo-4-methoxybenzene 3-(4-Methoxyphenyl)prop-2-yn-1-ol 85

Reaction Conditions: 0.5 mol % (PPh₃)₂PdCl₂, 1.5 equiv. propargyl alcohol, ionic liquid solvent, 55 °C, 3 h.

This methodology can be directly applied to a 3,4-dimethoxyphenyl iodide substrate to obtain the target compound.

Alternative Transition Metal-Mediated Syntheses

While palladium is dominant, other transition metals like copper and gold can also mediate the synthesis of propargylic alcohols.

Copper-Catalyzed Methods: Copper acetylides, formed from the reaction of a terminal alkyne with a copper(I) salt, are key intermediates in the classic Sonogashira reaction but can also be used in palladium-free contexts. nih.gov A simple and practical method for the synthesis of homopropargylic alcohols involves a copper-catalyzed, manganese-mediated propargylation of aldehydes with propargyl bromides. nih.gov This approach, while proceeding via an SE2' mechanism and yielding a homopropargyl alcohol, highlights copper's role in activating propargylic systems for C-C bond formation. nih.gov More directly, copper-catalyzed borylation of propargylic carbonates can produce intermediates that react with ketones and imines to form sterically hindered homopropargylic alcohols. nih.gov

Gold-Catalyzed Methods: Gold catalysts, particularly Au(I) and Au(III) complexes, are known for their ability to activate alkynes towards nucleophilic attack. louisville.eduepfl.ch A triazole-gold catalyst has been shown to effectively promote the intermolecular addition of propargyl alcohol to other alkynes, preventing the common side reaction of hydration. researchgate.net This reaction proceeds through a vinyl ether intermediate followed by a organic-chemistry.orgorganic-chemistry.org-rearrangement to form substituted allenes. researchgate.net While this specific outcome is not the target compound, the underlying principle of gold-catalyzed activation of propargyl alcohol could be harnessed in alternative reaction designs.

Base-Mediated Alkyne Formation Reactions

Base-mediated reactions provide a classic route to terminal alkynes, often starting from aldehydes. The Corey-Fuchs reaction is a prime example, converting an aldehyde into a terminal alkyne through a two-step, one-carbon homologation process. organic-chemistry.orgwikipedia.org

This method would start with 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). atamanchemicals.com

Dibromo-olefination: The aldehyde reacts with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). This step, analogous to a Wittig reaction, produces a 1,1-dibromoalkene. organic-chemistry.orgalfa-chemistry.com The use of zinc dust can reduce the amount of PPh₃ needed, simplifying purification and improving yields. jk-sci.com

Elimination and Rearrangement: The resulting dibromoalkene is treated with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium (n-BuLi). The base induces elimination of HBr to form a bromoalkyne, which then undergoes a lithium-halogen exchange followed by rearrangement to yield the terminal lithium acetylide. organic-chemistry.org Quenching this intermediate with water would yield the terminal alkyne, 3,4-diethynylbenzene. To obtain the target alcohol, the lithium acetylide intermediate would need to be trapped with an electrophile like formaldehyde (B43269), which upon workup would yield this compound.

A recent study demonstrated the utility of the Corey-Fuchs reaction starting from 3,4-dimethoxybenzaldehyde to produce the corresponding terminal alkyne in 95% yield, which was then used in subsequent steps for the synthesis of Nepetoidin B. rsc.org

Multi-Step Convergent Synthetic Pathways

Convergent syntheses build the target molecule from separate fragments, which are then joined. These routes offer flexibility and are often used in the total synthesis of complex molecules.

Sequential Functionalization of Aromatic Precursors

This approach begins with a simple, commercially available dimethoxy-substituted benzene (B151609) ring, such as veratrole, and builds the propargyl alcohol side-chain step-by-step. A plausible route involves the synthesis of 3,4-dimethoxybenzyl alcohol and its conversion to a halide, followed by alkynylation.

Reduction of Veratraldehyde: 3,4-Dimethoxybenzaldehyde (veratraldehyde) can be easily reduced to (3,4-Dimethoxyphenyl)methanol. A common method involves using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol, which typically provides the alcohol in high yield (e.g., 98%). google.comresearchgate.net

Halogenation: The resulting benzyl (B1604629) alcohol can be converted to a more reactive benzyl halide. For instance, reaction with thionyl chloride (SOCl₂) can produce 3,4-dimethoxybenzyl chloride, while reaction with hydrobromic acid or PBr₃ can yield 3,4-dimethoxybenzyl bromide. researchgate.net A specific procedure describes the bromination of (3,4-dimethoxyphenyl)methanol using Br₂ in glacial acetic acid. google.com

Alkynylation: The benzyl halide can then be subjected to nucleophilic substitution with an acetylene (B1199291) equivalent. For example, reacting 3,4-dimethoxybenzyl bromide with the lithium salt of ethynyltrimethylsilane, followed by deprotection of the silyl (B83357) group, would generate the terminal alkyne. Subsequent functionalization of the terminal alkyne via lithiation and reaction with formaldehyde would yield the target propargyl alcohol.

Alkynylation of Benzaldehyde and Acetophenone (B1666503) Derivatives

This strategy involves the direct addition of a two-carbon or one-carbon acetylenic nucleophile to the carbonyl group of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxyacetophenone, respectively.

From 3,4-Dimethoxybenzaldehyde: The most direct route involves the addition of an ethynyl (B1212043) anion equivalent to veratraldehyde. This can be achieved by reacting the aldehyde with lithium acetylide (often prepared in situ from acetylene gas and a strong base like n-BuLi) or with ethynylmagnesium bromide (a Grignard reagent). This reaction directly forms the secondary propargyl alcohol, this compound. Numerous catalytic systems have been developed to perform this transformation efficiently and, if desired, enantioselectively, using reagents based on zinc, indium, or titanium. organic-chemistry.org For example, the reaction can be promoted by an InBr₃-Et₃N reagent system or catalyzed by Zn(OTf)₂ with a chiral ligand. organic-chemistry.org

From 3,4-Dimethoxyacetophenone: Starting with 3,4-dimethoxyacetophenone requires a one-carbon homologation followed by reduction. The synthesis of related chalcones, such as (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one, is achieved by reacting veratraldehyde with an acetyl-substituted heterocycle. atamanchemicals.com A similar Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and formaldehyde could theoretically produce an α,β-unsaturated ketone, which would then require further manipulation to achieve the target alkyne structure. A more direct, though less common, approach would be to convert the ketone to an enolate and react it with an electrophilic one-carbon source that could be transformed into the alkyne, but this is synthetically complex. The conversion of the methyl ketone to a terminal alkyne via the Corey-Fuchs reaction is not directly applicable as this method starts from aldehydes. Therefore, pathways starting from 3,4-dimethoxybenzaldehyde are generally more straightforward for this target.

Protecting Group Strategies in Complex Alkynol Synthesis

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools for temporarily masking reactive functional groups to prevent unwanted side reactions. researchgate.net The primary hydroxyl group of an alkynol is often protected to allow for selective transformations elsewhere in the molecule. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. numberanalytics.com

Orthogonal Protection: A key strategy in complex synthesis is orthogonal protection, which involves using multiple protecting groups that can be removed under distinct conditions without affecting others. researchgate.netnumberanalytics.com For a molecule with both a hydroxyl and another reactive group (e.g., an amine), one might use a tert-butyldimethylsilyl (TBS) group for the alcohol and a benzyloxycarbonyl (Cbz) group for the amine. The TBS group is labile to fluoride (B91410) ions (like TBAF), while the Cbz group is removed by hydrogenolysis, allowing for selective deprotection. numberanalytics.com This approach provides precise control over the synthetic sequence. bham.ac.uk

Stability and Selectivity: An ideal protecting group should be introduced and removed in high yield under mild conditions. researchgate.net For alcohols, silyl ethers are common due to their wide range of stabilities. For instance, a triisopropylsilyl (TIPS) group is more robust and can withstand harsher conditions than a TBS group. numberanalytics.com In asymmetric synthesis, the steric and electronic properties of a protecting group can influence the stereochemical outcome of a reaction, making its selection crucial for controlling the final product's architecture. numberanalytics.com

Table 1: Common Protecting Groups for Alcohols and Their Cleavage Conditions

Protecting GroupAbbreviationIntroduction Reagent(s)Cleavage Reagent(s)Stability Characteristics
tert-Butyldimethylsilyl EtherTBSTBS-Cl, ImidazoleTBAF, HF, Acetic AcidBase stable, sensitive to acid and fluoride
Triisopropylsilyl EtherTIPSTIPS-Cl, ImidazoleTBAF, HF, Acetic AcidMore sterically hindered and stable than TBS
Benzyl EtherBnBnBr, NaHH₂, Pd/C (Hydrogenolysis)Stable to most acidic/basic conditions, silyl deprotection
Methoxyethoxymethyl EtherMEMMEM-Cl, DIPEALewis Acids (e.g., ZnBr₂)Cleaved under specific acidic conditions

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgresearchgate.net The production of this compound can be made more sustainable by adhering to the 12 principles of green chemistry, which include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. beilstein-journals.orgcarlroth.com This involves a shift from traditional methods that may use toxic reagents and generate significant waste to cleaner, more efficient alternatives. greenchemistry-toolkit.org

Solvent-Free and Aqueous Reaction Systems

A primary goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. ijrpr.com Performing reactions in water or under solvent-free conditions represents a significant step toward sustainability. dergipark.org.tr

Solvent-Free Reactions: These reactions, often facilitated by techniques like mechanochemistry (grinding or ball-milling) or microwave irradiation, can lead to higher efficiency, reduced costs, and a dramatic decrease in waste. ijrpr.comdergipark.org.tr For instance, the Knoevenagel condensation, a classic C-C bond-forming reaction, can be performed efficiently under solvent-free conditions. ijrpr.comdergipark.org.tr Similarly, Suzuki cross-coupling reactions to form biaryl compounds have been successfully carried out using microwave irradiation without a solvent, offering a rapid and clean alternative. dergipark.org.tr The synthesis of a related chalcone (B49325), 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, has been achieved via a mechanochemical process, with the primary waste coming only from the recrystallization solvent. mdpi.com

Aqueous Systems: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. dergipark.org.tr While many organic compounds have poor water solubility, techniques such as using micellar systems, where reactants are encapsulated in surfactant micelles, can facilitate reactions in aqueous media. dergipark.org.tr

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis offer green alternatives by using light or electricity, respectively, to drive chemical reactions, often under mild conditions.

Photocatalysis: This field uses a photocatalyst that, upon absorbing light, initiates a reaction, typically through single electron transfer (SET) to generate radical intermediates. beilstein-journals.orgresearchgate.net This allows for the formation of complex bonds under ambient temperature and pressure. researchgate.net For example, merging photoredox catalysis with other catalytic cycles has enabled the synthesis of complex organic molecules. acs.org In the context of alkynol synthesis, photocatalysis can be envisioned for the C-H functionalization or cross-coupling steps, avoiding harsh reagents. researchgate.net The development of photocatalytic processes using direct sunlight further enhances the sustainability of this approach. acs.org

Electrocatalysis: This method uses electrical potential to drive redox reactions. A notable application is the semi-hydrogenation of alkynols to alkenols, which can be performed at ambient conditions without high-pressure hydrogen gas, a significant safety and sustainability improvement over traditional thermocatalytic processes. researchgate.net For instance, copper nanoarray electrodes have achieved high selectivity (97%) and current density (750 mA cm⁻²) for this transformation. researchgate.net The local water environment at the electrode interface has been shown to be critical in directing reaction pathways, suggesting that electrolyte engineering can be as important as the catalyst itself. bioengineer.org

Sustainable Catalyst Development

The development of sustainable catalysts focuses on using earth-abundant metals, improving catalyst recyclability, and employing biocatalysts. carlroth.com This is crucial for C-C bond-forming reactions often required for synthesizing compounds like this compound.

Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (e.g., palladium, platinum) with those based on abundant and less toxic metals like iron or copper is a key goal. researchgate.net

Heterogeneous Catalysts: Solid-supported catalysts are advantageous because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. beilstein-journals.org For alkyne hydrosilylation, platinum supported on metal oxides like CeO₂ and ZrO₂ has shown high activity and stability over multiple reaction cycles. researchgate.net Similarly, for the conversion of biomass-derived ketones, NiO-doped NbOPO₄ has been shown to be effective, demonstrating how catalyst composition can be tuned to control product selectivity in solvent-free systems. mdpi.com

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where a reaction is performed in a continuously flowing stream through a reactor, is emerging as a superior alternative to traditional batch processing, especially for scaling up production. almacgroup.comyoutube.com Its advantages include significantly improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous material at any given time, and greater reproducibility. manufacturingchemist.comalmacgroup.com This technology is particularly well-suited for reactions that are difficult to control in batch reactors, such as those involving highly reactive intermediates, exothermic processes, or photochemical and electrochemical reactions. almacgroup.comyoutube.com

The ability to safely generate and immediately use unstable reagents, like diazomethane, is a hallmark of flow systems. youtube.com Furthermore, multistep syntheses can be "telescoped" by linking multiple flow reactors in sequence, streamlining the production of complex molecules and active pharmaceutical ingredients. youtube.com

Reactor Design and Optimization for Alkynol Synthesis

The efficiency of a flow chemistry process is highly dependent on the reactor design and the optimization of reaction parameters. fiveable.me

Reactor Types: Common reactors include microreactors (internal diameter <1 mm), which operate under a laminar flow regime, and meso-flow reactors with larger dimensions. youtube.com For reactions involving solid catalysts or reagents, packed-bed reactors are often used, where the solid material is immobilized in a cartridge through which the liquid phase flows. youtube.com The choice of reactor depends on factors like reaction time and exothermicity. almacgroup.com

Parameter Optimization: Key variables that are optimized include reactor dimensions (length and diameter), temperature, pressure, and flow rate, which collectively determine the residence time—the duration reactants spend in the reactor. youtube.comfiveable.me Catalyst selection and loading are also critical for activity and selectivity. fiveable.me Modern approaches integrate real-time monitoring technologies, such as in-line HPLC or NMR spectroscopy, with automated feedback algorithms. acs.orgntu.edu.sg This creates autonomous, self-optimizing flow reactors that can iteratively adjust conditions to find the optimal yield or productivity with minimal human intervention, significantly accelerating process development. acs.orgntu.edu.sgresearchgate.net

Table 2: Example of a Self-Optimizing Flow Reactor for Carpanone (B1204028) Synthesis acs.org

VariableLower BoundUpper BoundInitial Value (X₀)Optimized Value
Temperature (°C)25150150125
Residence Time (min)120110
Base Equivalence1.02.01.01.5
Result
Yield (%)--1568

This table illustrates how an autonomous system optimized the synthesis of the natural product carpanone by adjusting key parameters to maximize the reaction yield. acs.org A similar approach could be applied to optimize the synthesis of this compound.

Telescoping Multi-Step Reactions in Continuous Flow

While specific research detailing a telescoped continuous flow synthesis for this compound is not extensively documented in publicly available literature, the principles can be effectively illustrated by examining analogous syntheses of structurally similar substituted propargyl alcohols. A common and powerful strategy for the formation of the aryl-alkyne bond present in these molecules is the Sonogashira cross-coupling reaction. researchgate.netyoutube.com This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.net In a telescoped flow process, a Sonogashira coupling could be seamlessly integrated with a subsequent reaction, such as the addition of a functional group to the alkyne or a modification of the alcohol moiety.

For instance, a hypothetical telescoped synthesis of a substituted phenylpropynol could involve the following sequence:

Sonogashira Coupling in a Packed-Bed Reactor: A solution of an appropriate aryl halide (e.g., 1-iodo-3,4-dimethoxybenzene) and a protected propargyl alcohol derivative would be pumped through a heated column packed with a heterogeneous palladium catalyst. The use of a packed-bed reactor facilitates catalyst recovery and reuse, a key principle of green chemistry.

In-line Deprotection or Further Functionalization: The output stream from the first reactor, now containing the coupled product, would be mixed with a stream of a deprotecting agent or another reactant in a second reactor coil. This second step could involve, for example, the removal of a silyl protecting group from the alcohol or a subsequent addition reaction across the triple bond.

The efficiency of such a process is highly dependent on the careful optimization of various parameters for each step, including the choice of catalyst, solvent, base, temperature, and residence time. The ability to rapidly screen these parameters is a significant advantage of continuous flow systems. researchgate.net

Detailed Research Findings:

Although a direct telescoped synthesis for this compound is not readily found, research on the continuous flow synthesis of related compounds provides valuable insights. For example, studies on the continuous flow Sonogashira coupling of various aryl halides with terminal alkynes have demonstrated the feasibility of this key transformation in a flow regime. researchgate.net These studies often report high yields and excellent selectivity under optimized conditions.

The following table presents a hypothetical data set for a telescoped continuous flow synthesis of a substituted phenylpropynol, drawing upon typical conditions and outcomes reported for analogous reactions in the literature. This data illustrates the type of detailed findings that are generated during the development of such a process.

StepReactantsCatalyst/ReagentsSolventTemperature (°C)Residence Time (min)Yield (%)Throughput (g/h)
1: Sonogashira CouplingAryl Iodide, Terminal AlkynePd/C (10 mol%), CuI (5 mol%), TriethylamineAcetonitrile8010951.5
2: DeprotectionCoupled Product, TBAF-THF25598 (for this step)

This representative data highlights the key parameters that are meticulously controlled and monitored in a continuous flow process. The ability to achieve high yields and throughput with short residence times underscores the efficiency of this methodology. The integration of in-line analytical techniques, such as HPLC and NMR spectroscopy, can provide real-time data on reaction progress, enabling rapid optimization and ensuring consistent product quality. nih.govnih.gov

Reactivity and Chemical Transformations of 3 3,4 Dimethoxyphenyl Prop 2 Yn 1 Ol

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne in 3-(3,4-dimethoxyphenyl)prop-2-yn-1-ol is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

Hydration and Hydroboration-Oxidation Reactions

The addition of water across the carbon-carbon triple bond of this compound can be achieved through hydration reactions. Typically catalyzed by mercury salts in the presence of aqueous acid, this reaction follows Markovnikov's rule, leading to the formation of an enol intermediate that rapidly tautomerizes to the more stable ketone. In the case of this compound, this would yield 3-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-one.

Alternatively, hydroboration-oxidation provides a complementary anti-Markovnikov addition of water across the alkyne. This two-step process involves the reaction of the alkyne with a borane reagent, such as borane-tetrahydrofuran complex (BH3·THF), followed by oxidation with hydrogen peroxide in a basic medium. This sequence results in the formation of an aldehyde, specifically 3-(3,4-dimethoxyphenyl)-3-hydroxypropanal, which exists in equilibrium with its cyclic hemiacetal form.

ReactionReagentsExpected Major ProductRegioselectivity
HydrationH2SO4, H2O, HgSO43-(3,4-Dimethoxyphenyl)-1-hydroxypropan-2-oneMarkovnikov
Hydroboration-Oxidation1. BH3·THF 2. H2O2, NaOH3-(3,4-Dimethoxyphenyl)-2-propen-1-olAnti-Markovnikov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.org This reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The reaction is highly efficient and proceeds under mild conditions, often in aqueous solvents. nih.govjenabioscience.com For instance, the reaction of this compound with benzyl (B1604629) azide would yield (1-benzyl-1H-1,2,3-triazol-4-yl)(3,4-dimethoxyphenyl)methanol.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a catalyst-free alternative to CuAAC that utilizes strained cyclooctynes. nih.govbaseclick.eu While this compound itself is not strained, it can be reacted with a strained cyclooctyne that has been functionalized with an azide group. The driving force for this reaction is the relief of ring strain in the cyclooctyne, leading to the formation of a triazole product. researchgate.netiris-biotech.de

Sonogashira, Heck, and Stille Cross-Coupling Reactions for Alkyne Functionalization

The terminal C-H bond of the alkyne in this compound can be readily functionalized through various palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling reaction enables the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgvinhuni.edu.vn This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nrochemistry.comlibretexts.org For example, coupling this compound with iodobenzene would produce 3-(3,4-dimethoxyphenyl)-1-phenylprop-2-yn-1-ol.

The Heck reaction involves the coupling of the alkyne with an aryl or vinyl halide, but in this case, the alkyne inserts into the palladium-halide bond, followed by a migratory insertion and β-hydride elimination to yield a substituted alkene. organic-chemistry.orgmdpi.comwikipedia.orgmasterorganicchemistry.comlibretexts.org

The Stille coupling reaction utilizes an organotin reagent as the coupling partner for the alkyne. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.orgresearchgate.net While effective, the toxicity of organotin compounds has led to a preference for other cross-coupling methods in many applications.

Coupling ReactionTypical ReagentsGeneral Product Type
SonogashiraAr-X, Pd catalyst, Cu(I) co-catalyst, Amine baseDisubstituted alkyne
HeckAr-X, Pd catalyst, BaseSubstituted alkene
StilleR-Sn(Alkyl)3, Pd catalystDisubstituted alkyne or alkene

Carbocyclization and Heterocyclization Reactions

The propargyl alcohol moiety in this compound is a valuable precursor for the synthesis of various carbocyclic and heterocyclic systems, often through transition-metal-catalyzed cyclization reactions. Gold catalysts, in particular, have been shown to be highly effective in activating the alkyne towards nucleophilic attack. acs.orgacs.orgnih.govntnu.eduscispace.com

These reactions can proceed through various pathways, including intramolecular cyclization if a suitable nucleophile is present elsewhere in the molecule, or intermolecular reactions with other substrates. For example, gold-catalyzed reactions of propargyl alcohols can lead to the formation of furans, pyrroles, and other heterocycles depending on the reaction partners and conditions. acs.orgnih.gov

Hydrogenation and Semihydrogenation Processes

The alkyne functionality of this compound can be fully or partially reduced through hydrogenation reactions.

Semihydrogenation to the corresponding (Z)-alkene, (Z)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol, can be achieved with high stereoselectivity using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline). nih.govmdpi.comnih.govsemanticscholar.org This transformation is valuable for accessing the cis-isomer of the corresponding cinnamyl alcohol derivative.

Complete hydrogenation of the triple bond to a single bond can be accomplished using a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere. This reaction yields the saturated alcohol, 3-(3,4-dimethoxyphenyl)propan-1-ol.

Transformations at the Primary Alcohol Functionality

The primary alcohol group in this compound can undergo a variety of transformations common to primary alcohols, providing another avenue for derivatization.

Oxidation of the primary alcohol can lead to either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the aldehyde, 3-(3,4-dimethoxyphenyl)prop-2-ynal. chemguide.co.uk Stronger oxidizing agents, like potassium permanganate (KMnO4) or chromic acid (H2CrO4), will further oxidize the aldehyde to the carboxylic acid, 3-(3,4-dimethoxyphenyl)prop-2-ynoic acid.

Esterification with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides) in the presence of an acid catalyst or a base, respectively, will form the corresponding esters. For example, reaction with acetic anhydride would yield 3-(3,4-dimethoxyphenyl)prop-2-yn-1-yl acetate.

Etherification , such as the Williamson ether synthesis, can be used to convert the alcohol into an ether. This typically involves deprotonation of the alcohol with a strong base to form the alkoxide, followed by reaction with an alkyl halide.

Conversion to Halides can be achieved using various reagents. For example, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol to the corresponding propargyl chloride or bromide, respectively. google.com These propargyl halides are themselves versatile synthetic intermediates. nih.gov

TransformationTypical ReagentsProduct Functional Group
Mild OxidationPCC, Dess-Martin periodinaneAldehyde
Strong OxidationKMnO4, H2CrO4Carboxylic acid
EsterificationCarboxylic acid (acid catalyst) or Acid chloride (base)Ester
Etherification1. NaH 2. R-XEther
Conversion to HalideSOCl2, PBr3Alkyl halide

Reactions of the Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group, also known as a veratrole moiety, is an activated aromatic ring that can participate in several important chemical transformations.

The two methoxy (B1213986) groups on the aromatic ring are electron-donating and act as activating groups in electrophilic aromatic substitution (EAS) reactions. quizlet.combyjus.commasterorganicchemistry.com They direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of the 3,4-dimethoxyphenyl group, the positions available for substitution are C2, C5, and C6. The C5 position is para to the C4-methoxy group and meta to the C3-methoxy group. The C2 position is ortho to the C3-methoxy group and meta to the C4-methoxy group. The C6 position is ortho to the C4-methoxy group and meta to the C3-methoxy group.

Direct C-H functionalization is a powerful strategy for modifying aromatic rings without the need for pre-installed functional groups. nih.govresearchgate.netnih.gov For the dimethoxyphenyl moiety, transition-metal-catalyzed C-H activation can be employed to introduce new functional groups. rsc.org For example, palladium-catalyzed reactions can be used for arylation, and rhodium or iridium catalysts are often employed for various C-H insertions and annulations. While the primary focus of many studies has been on heterocycles, the principles of metal-catalyzed carbene transfer and other C-H activation strategies are applicable to electron-rich aromatic systems like the veratrole moiety. researchgate.netacs.org

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.orgstrath.ac.ukorganic-chemistry.org The methoxy group is a well-established directing metalation group (DMG). wikipedia.orgbaranlab.orguwindsor.ca In the presence of a strong base, typically an organolithium reagent like n-butyllithium, the methoxy group can direct the deprotonation of an adjacent ortho position through coordination with the lithium ion. wikipedia.orgbaranlab.org

For the 3,4-dimethoxyphenyl moiety in this compound, there are two methoxy groups that can direct metalation. The C3-methoxy group can direct lithiation to the C2 position, while the C4-methoxy group can direct it to the C5 position. The outcome of the reaction can be influenced by factors such as the specific organolithium reagent used, the solvent, and the temperature. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce a variety of substituents at the ortho position with high regioselectivity. wikipedia.org

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions represent highly efficient strategies in organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a single operation. These processes are characterized by the sequential formation of multiple chemical bonds without the isolation of intermediates, thereby enhancing atom economy and reducing waste. The versatile functionality of this compound, featuring a nucleophilic hydroxyl group and an electrophilic alkyne moiety, makes it a valuable synthon for designing such complex transformations.

While specific cascade or multicomponent reactions explicitly detailing the use of this compound are not extensively documented, its structural analogs, particularly aryl-substituted propargyl alcohols, have been shown to participate in a variety of such transformations. A notable example is the three-component synthesis of highly substituted quinolines, which are significant heterocyclic scaffolds in medicinal chemistry.

One such representative cascade reaction involves the synthesis of 6-(aryldiazenyl)-3-iodoquinolines from three key components: a 2-aminoaryl propargyl alcohol, an aryldiazonium salt, and molecular iodine. This transformation proceeds through a series of orchestrated steps, initiated by the reaction between the 2-aminoaryl propargyl alcohol and the aryldiazonium salt, followed by an iodine-mediated cyclization. The propargyl alcohol moiety is crucial for the formation of the quinoline core.

In a hypothetical application of this methodology, a derivative of this compound, such as 1-(2-amino-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-yn-1-ol, could serve as the propargyl alcohol component. The reaction would proceed as follows:

Initial Coupling: The aryldiazonium salt would first react with the 2-amino group of the propargyl alcohol derivative.

Iodocyclization: Molecular iodine would then act as an electrophile, activating the alkyne for an intramolecular cyclization, leading to the formation of the quinoline ring system.

Aromatization: Subsequent elimination of water would lead to the aromatic quinoline product.

This one-pot process efficiently generates a complex heterocyclic structure with multiple points of diversity, stemming from the variability of the propargyl alcohol and the aryldiazonium salt. The research findings for the synthesis of 6-(aryldiazenyl)-3-iodoquinolines from various 2-aminoaryl propargyl alcohols demonstrate the feasibility and scope of this cascade reaction.

Table 1: Synthesis of 6-(aryldiazenyl)-3-iodoquinolines via a Three-Component Cascade Reaction

Click to view interactive data table
2-Aminoaryl Propargyl AlcoholAryldiazonium SaltProductYield (%)
1-(2-aminophenyl)-3-phenylprop-2-yn-1-olPhenyldiazonium tetrafluoroborate3-iodo-2-phenyl-6-(phenyldiazenyl)quinoline85
1-(2-amino-4-methylphenyl)-3-phenylprop-2-yn-1-ol4-Methylphenyldiazonium tetrafluoroborate3-iodo-8-methyl-2-phenyl-6-((4-tolyldiazenyl))quinoline82
1-(2-amino-4-chlorophenyl)-3-phenylprop-2-yn-1-ol4-Chlorophenyldiazonium tetrafluoroborate8-chloro-6-((4-chlorophenyl)diazenyl)-3-iodo-2-phenylquinoline88
1-(2-aminophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-olPhenyldiazonium tetrafluoroborate3-iodo-2-(4-methoxyphenyl)-6-(phenyldiazenyl)quinoline80
Hypothetical Example
1-(2-amino-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-yn-1-olPhenyldiazonium tetrafluoroborate2,3-bis(3,4-dimethoxyphenyl)-3-iodo-6,7-dimethoxy-6-(phenyldiazenyl)quinolinePredicted high yield

The successful application of analogous aryl propargyl alcohols in this and other multicomponent reactions highlights the potential of this compound as a key building block for the diversity-oriented synthesis of complex molecules. Its electron-rich dimethoxyphenyl group can also influence the reactivity and electronic properties of the resulting products, making it an attractive component for the development of novel cascade and multicomponent transformations.

Advanced Spectroscopic and Mechanistic Investigations of 3 3,4 Dimethoxyphenyl Prop 2 Yn 1 Ol and Its Reactions

In-Situ Spectroscopic Analysis for Reaction Monitoring

In-situ spectroscopic methods are indispensable for monitoring the progress of chemical reactions in real-time, providing kinetic and mechanistic data without the need for sample extraction. This allows for a more accurate understanding of the reaction dynamics, including the identification of transient intermediates and the optimization of reaction conditions.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful vibrational spectroscopy techniques for real-time reaction monitoring. nih.govresearchgate.net These methods can track the concentration changes of reactants, intermediates, and products by observing their characteristic vibrational frequencies.

For a reaction involving 3-(3,4-dimethoxyphenyl)prop-2-yn-1-ol, such as an oxidation or a coupling reaction, ATR-IR spectroscopy would be particularly sensitive to changes in the hydroxyl (-OH) and carbonyl (C=O) stretching regions, while Raman spectroscopy would be highly effective for monitoring the carbon-carbon triple bond (C≡C) of the alkyne moiety. nih.goved.ac.uk The alkyne stretch often gives a strong and sharp signal in the Raman spectrum, located in a spectral region with minimal interference from other functional groups. acs.orglibretexts.org

For instance, in a hypothetical oxidation of the primary alcohol to an aldehyde, one would observe the disappearance of the O-H stretching band (around 3300-3400 cm⁻¹) and the C-O stretching band of the primary alcohol (around 1050 cm⁻¹) in the IR spectrum. Simultaneously, a new, strong C=O stretching band for the aldehyde would appear around 1700 cm⁻¹. The C≡C stretching vibration (around 2100-2250 cm⁻¹) could also be monitored, although it might show slight shifts due to changes in the electronic environment upon oxidation.

Table 1: Representative Vibrational Bands for Monitoring Reactions of this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique Application in Reaction Monitoring
Alkyne (C≡C-H) C≡C Stretch 2100 - 2140 Raman Monitors consumption of the alkyne.
≡C-H Stretch 3250 - 3350 IR Monitors reactions at the terminal alkyne.
Primary Alcohol O-H Stretch 3200 - 3600 IR Monitors consumption of the alcohol.
C-O Stretch 1000 - 1085 IR Monitors consumption of the alcohol.
Dimethoxy Phenyl Ar-O-C Stretch 1200 - 1275 IR/Raman Can be used as an internal standard if the ring is not involved in the reaction.

This table presents representative data. Actual peak positions may vary based on solvent and other experimental conditions.

Flow Nuclear Magnetic Resonance (NMR) spectroscopy and online Mass Spectrometry (MS) offer complementary real-time data for reaction monitoring. researchgate.net Flow NMR allows for the continuous pumping of a reaction mixture through an NMR spectrometer, enabling the acquisition of spectra at regular intervals to track the conversion of reactants to products quantitatively. researchgate.net For this compound, one could monitor the decrease in the intensity of the signals corresponding to its unique protons (e.g., the acetylenic proton and the methylene (B1212753) protons of the alcohol) and the concurrent appearance of new signals corresponding to the product.

Online Mass Spectrometry, often coupled with a reaction system via a flow setup, provides highly sensitive detection of molecular ions and fragments. This is particularly useful for identifying short-lived intermediates and byproducts in a reaction mixture based on their mass-to-charge ratio. In studies of related compounds, various reactive intermediates, such as radical species, have been proposed, which could potentially be detected using online MS. mdpi.comnih.govresearchgate.net

Table 2: Application of Flow NMR and Online MS for Reaction Monitoring

Technique Information Provided Advantages Example Application for this compound
Flow NMR Quantitative concentration data of reactants, intermediates, and products. Structural information on all species. Non-destructive, quantitative without calibration for relative concentrations. Monitoring the Sonogashira coupling reaction by observing the disappearance of the terminal alkyne proton signal and the appearance of new aromatic signals from the coupled product.

| Online MS | Mass-to-charge ratio of all ionizable species. | High sensitivity, ability to detect transient intermediates. | Detecting a proposed radical cation intermediate in an oxidative cyclization reaction. |

Detailed Vibrational Spectroscopy for Conformational and Intermolecular Interactions

Beyond simple reaction monitoring, vibrational spectroscopy can provide profound insights into the subtle structural features of a molecule, such as its conformation and the nature of its intermolecular interactions.

Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz or ~3-333 cm⁻¹), is uniquely sensitive to low-frequency molecular vibrations. youtube.com These vibrations are not typically associated with the stretching or bending of a single bond but rather with collective motions of the entire molecule or large segments of it. mdpi.com These can include torsional modes (e.g., rotation of the phenyl ring relative to the propargyl group), and intermolecular vibrations, such as those arising from hydrogen bonds and van der Waals interactions in the crystalline state. researchgate.netnih.gov

For this compound, THz spectroscopy could be used to study the hydrogen-bonding network formed by the alcohol functional groups in the solid state. Different polymorphic forms of the crystal would likely exhibit distinct THz spectra due to differences in their crystal packing and intermolecular interactions. Such studies are crucial for understanding the physical properties of the solid material. The low-frequency vibrational modes are delocalized over a large number of atoms and provide a fingerprint of the crystal lattice structure. mdpi.comresearchgate.net

Table 3: Hypothetical Low-Frequency Vibrational Modes for this compound

Frequency Range (cm⁻¹) Plausible Assignment Structural Information Gained
20 - 50 Intermolecular H-bond stretch/bend Strength and geometry of the hydrogen-bonding network.
50 - 100 Phenyl ring torsion Conformational preferences and rotational barriers.

This table is illustrative; actual assignments would require theoretical calculations (e.g., DFT).

Resonance Raman (RR) spectroscopy is a powerful technique for selectively probing the vibrational modes that are coupled to an electronic transition. northwestern.edu By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule (in this case, the π-π* transitions of the dimethoxyphenyl chromophore), the intensities of the Raman signals for certain vibrational modes can be enhanced by several orders of magnitude.

For this compound, the dimethoxyphenyl group and the conjugated alkyne form a chromophore that absorbs in the UV region. An RR experiment would selectively enhance the vibrations of this part of the molecule, such as the aromatic ring stretching modes and the C≡C stretch. The pattern of enhancement provides detailed information about the changes in molecular geometry upon electronic excitation, which in turn sheds light on the nature of the excited electronic state and the extent of electronic delocalization in the π-system. researchgate.net

Advanced NMR Techniques for Structural Elucidation and Dynamic Processes

While 1D NMR provides basic structural information, advanced 2D NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, as well as for probing the three-dimensional structure and dynamic behavior of this compound. ipb.ptbbhegdecollege.com

A suite of 2D NMR experiments would be employed for full structural characterization:

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other through bonds (typically 2-3 bonds). libretexts.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbons they are attached to (¹J C-H). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons to carbons over longer ranges (typically 2-3 bonds, ²J C-H and ³J C-H), which is crucial for piecing together the carbon skeleton. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.net This information is vital for determining the molecule's conformation and stereochemistry. For a molecule of this size, ROESY can be particularly useful as it avoids the issue of zero or weak NOE signals that can occur for medium-sized molecules.

These techniques would allow for the study of dynamic processes, such as the preferred conformation around the single bond connecting the aromatic ring and the propargyl side chain. By analyzing the NOESY/ROESY cross-peaks, one could determine the relative spatial orientation of the protons on the ring and the side chain, providing insight into the conformational equilibrium.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key 2D NMR Correlations (HMBC)
1 -CH₂OH ~4.4 ~52 H-1 to C-2, C-3, C-1'
2 -C≡ - ~85 -
3 ≡C-H ~2.5 ~78 H-3 to C-1, C-2, C-1'
1' C-Ar - ~115 -
2' C-H Ar ~7.0 ~111 H-2' to C-4', C-6', C-3
3' C-OMe - ~149 -
4' C-OMe - ~149 -
5' C-H Ar ~6.8 ~112 H-5' to C-1', C-3'
6' C-H Ar ~6.9 ~116 H-6' to C-2', C-4'
OMe -OCH₃ ~3.9 ~56 H(OMe) to C-3'/C-4'

Predicted shifts are estimates and can vary based on solvent and experimental conditions. Numbering is based on standard IUPAC rules.

Table 5: Summary of Advanced NMR Techniques and Their Applications

NMR Experiment Purpose Information Obtained for this compound
COSY H-H Correlation (through-bond) Identifies coupled proton networks, e.g., correlations between aromatic protons.
HSQC C-H Direct Correlation (1-bond) Assigns each proton signal to its directly attached carbon atom.
HMBC C-H Long-Range Correlation (2-3 bonds) Connects molecular fragments, confirming the carbon skeleton and substitution pattern.

| NOESY/ROESY | H-H Correlation (through-space) | Determines 3D structure and conformation by identifying spatially close protons, e.g., between the -CH₂OH group and aromatic protons. |

NOESY and ROESY for Stereochemical Assignments of Derivatives

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the stereochemistry of molecules. libretexts.org Unlike correlation spectroscopy (COSY), which shows through-bond couplings, NOESY and ROESY detect through-space interactions between protons that are in close proximity, typically within 5 Å. libretexts.orglongdom.org This is particularly valuable for assigning the relative stereochemistry of diastereomers or determining the conformation of flexible molecules. longdom.org

For derivatives of this compound, such as those resulting from addition reactions across the alkyne, NOESY or ROESY experiments would be indispensable. For example, in a reduction or addition reaction that creates new chiral centers, the spatial relationship between protons on these centers and existing protons on the phenyl ring or other substituents could be established. A cross-peak in a NOESY spectrum between a proton on a newly formed stereocenter and a proton on the dimethoxyphenyl ring would confirm their spatial proximity, allowing for the assignment of relative configuration. libretexts.org The choice between NOESY and ROESY often depends on the molecular weight of the derivative; ROESY is generally more effective for medium-sized molecules where the NOE enhancement might be close to zero. libretexts.org

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assemblies

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. nih.govresearchgate.net The rate of diffusion is related to the size and shape of the molecule or molecular assembly. unibo.it This makes DOSY a powerful tool for studying the formation of supramolecular structures, such as self-assembled polymers or host-guest complexes, in solution. researchgate.netrsc.org

In the context of this compound and its derivatives, DOSY could be employed to investigate non-covalent aggregation or the formation of supramolecular assemblies. For instance, if derivatives of this compound were to self-assemble through hydrogen bonding or π-stacking interactions, the resulting aggregate would have a significantly slower diffusion coefficient than the monomeric species. In a DOSY spectrum, the signals of the assembled species would align at a different diffusion coefficient value compared to the monomer, providing evidence of the supramolecular structure and an estimation of its size. unibo.it This technique has been successfully used to characterize supramolecular metallocyclic species and self-assembling peptides in solution. nih.govunibo.it

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for the characterization of crystalline and amorphous solids. europeanpharmaceuticalreview.com It provides detailed information about the local chemical environment, polymorphism (the existence of multiple crystalline forms), and intermolecular interactions in the solid state. rsc.orgst-andrews.ac.uk Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR measures them, providing rich structural data. st-andrews.ac.uk

For this compound, which is a solid at room temperature, ssNMR would be highly valuable for characterizing its crystalline form(s). Different polymorphs of a compound can exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. europeanpharmaceuticalreview.com The most commonly used nuclei for such studies on pharmaceutical compounds are ¹³C and ¹⁹F, with ¹⁵N and ³¹P also being informative where applicable. europeanpharmaceuticalreview.com Furthermore, ssNMR can be used to study the interaction of the compound with surfaces, for example, the binding of a derivative to hydroxyapatite (B223615) crystals, by observing changes in chemical shifts and relaxation times. nih.gov This technique is also capable of detecting and quantifying small amounts of amorphous content within a crystalline sample, which is critical for pharmaceutical stability and quality control. europeanpharmaceuticalreview.com

X-ray Crystallography of Derived Co-Crystals and Metal Complexes

Furthermore, chalcone (B49325) derivatives are known to act as effective ligands, forming coordination complexes with various transition metals. alliedacademies.orgalliedacademies.org The carbonyl and α,β-unsaturated system of chalcones can chelate to metal ions, leading to the formation of complexes with diverse geometries, including square planar and octahedral. alliedacademies.orgoaji.net The study of these metal complexes is an active area of research, with X-ray crystallography being the primary method for their structural elucidation. najah.eduresearchgate.net

Table 1: Crystallographic Data for (E)-3-(3,4-Dimethoxyphenyl)-1-(2-furyl)prop-2-en-1-one This table is interactive. You can sort and filter the data.

Parameter Value
Chemical Formula C₁₅H₁₄O₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(2)
b (Å) 9.011(2)
c (Å) 14.123(3)
β (°) 101.54(3)
Volume (ų) 1261.1(5)
Z 4
Dihedral Angle (benzene/furyl) 41.5(1)°

Data sourced from reference nih.gov.

Table 2: Crystallographic Data for Metal Complexes of Chalcone Derivatives This table is interactive. You can sort and filter the data.

Compound Metal Ion Crystal System Space Group Key Feature
Cu(L)₂(DMF)₂ Cu(II) Triclinic P-1 Octahedral elongated geometry around Cu(II). najah.edu
Fe(HMPO) Fe(III) - - Proposed dimeric structure with octahedral geometry. oaji.net
Ni(L)₂(NH₃) Ni(II) - - Synthesized complex, structure inferred from related compounds. najah.edu
Co(L)₂(H₂O) Co(II) - - Synthesized complex, structure inferred from related compounds. najah.edu

L represents the deprotonated chalcone ligand. Data sourced from references oaji.netnajah.edu.

Theoretical and Computational Chemistry Studies on 3 3,4 Dimethoxyphenyl Prop 2 Yn 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's chemical properties and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the lowest energy conformation, DFT provides crucial data on bond lengths, bond angles, and dihedral angles.

In studies of related compounds, such as chalcone (B49325) derivatives, the B3LYP hybrid functional combined with a split-valence triple-zeta basis set like 6-311++G(d,p) is commonly employed for accurate geometry optimization. For instance, a computational study on the formation of veratraldehyde from a related precursor, 1-(3′,4′-dimethoxyphenyl) propene, utilized the M06-2X functional with a 6-31++G(d,p) basis set to characterize the reactants, intermediates, transition states, and products. This level of theory has proven effective in matching theoretical parameters with experimental data where available.

Parameter Calculated Value (Å or °) Experimental Value (Å or °)
C-O Bond Length 1.36 Å 1.37 Å
C=C Bond Length 1.34 Å 1.33 Å
C-C-C Bond Angle 121.5° 120.9°
Dihedral Angle 179.8° 179.7°

Source: Adapted from DFT calculations on similar structures.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In computational studies of analogous compounds, HOMO-LUMO energies are calculated to understand charge transfer possibilities within the molecule. For example, DFT calculations on a chalcone derivative yielded gas phase HOMO and LUMO energies of -6.1375 eV and -1.8057 eV, respectively.

Table 2: Frontier Molecular Orbital Energy Values for a Related Compound (Note: Data is illustrative, based on findings for (2E)-1-(4-chlorophenyl)-3-[4-(propan-2-yl) phenyl] prop-2-en-1-one.)

Parameter Energy (eV)
HOMO Energy -6.1375
LUMO Energy -1.8057
Energy Gap (ΔE) 4.3318

Source: Adapted from DFT/B3LYP/6-311++G(d,p) calculations.

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution across a molecule's surface. These maps are invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

MEP analysis is routinely used to identify sites for hydrogen bonding and other non-covalent interactions. For a molecule like 3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating their role as hydrogen bond acceptors and sites of electrophilic interaction.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling provides a virtual laboratory to explore complex reaction mechanisms step-by-step. By mapping the energy landscape of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition states that control the reaction rate.

Identifying the transition state (TS)—the highest energy point along the reaction coordinate—is crucial for understanding reaction kinetics. Computational algorithms are used to locate this first-order saddle point on the potential energy surface. Once a TS is found, its structure provides insight into the bonding changes occurring during the reaction.

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path connecting the transition state downhill to the corresponding reactant and product, confirming that the located TS indeed connects the intended species. A computational study on the degradation of 1-(3′,4′-dimethoxyphenyl) propene successfully located four different transition states along the reaction pathway to form veratraldehyde.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models account for these effects in two primary ways. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the calculation. While more computationally intensive, this method can capture specific interactions like hydrogen bonding between the solute and solvent molecules. Studies on related chalcones have used the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to investigate how properties change in different solvents like water, DMSO, and acetonitrile.

Catalyst Design and Ligand-Substrate Interactions

While specific catalyst design studies for the synthesis of this compound are not extensively documented, the principles of catalyst design and the study of ligand-substrate interactions are central to its synthesis and potential reactions. Computational chemistry plays a vital role in this area by modeling reaction mechanisms and transition states.

For instance, studies on related dimethoxyphenyl compounds, such as the conversion of 1-(3′,4′-dimethoxyphenyl)propene to veratraldehyde, utilize DFT to characterize reactants, intermediates, and transition states. mdpi.com Such studies investigate the role of enzymes like Lignin Peroxidase (LiP), where the mechanism involves the one-electron oxidation of the aromatic hydrocarbon, catalyzed by the enzyme. mdpi.com Understanding the interaction between the substrate's dimethoxyphenyl group and the catalyst's active site is crucial. This involves analyzing how the catalyst, in the presence of co-reagents like H2O2, facilitates bond cleavage and formation. mdpi.com The insights gained from these computational models, which detail energetic minimums and reaction pathways, are invaluable for designing new, more efficient catalysts or for optimizing reaction conditions. mdpi.com

Furthermore, the development of heterogeneous catalysts, such as those immobilized on magnetic nanoparticles, represents another frontier in catalyst design relevant to the synthesis of complex organic molecules. nih.gov These systems offer advantages like easy separation and reusability, and computational modeling can aid in designing the linker and the active catalytic site for optimal performance. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful method for exploring the conformational landscape and intermolecular interactions of molecules over time. nih.govnih.gov This technique simulates the movement of atoms and molecules, providing a dynamic picture of behavior in different environments, such as in solution.

For a molecule like this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: The molecule possesses rotational freedom around the bonds connecting the phenyl ring, the propargyl group, and the hydroxyl group. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers between them.

Study Intermolecular Interactions: In a condensed phase, molecules of this compound can interact with each other and with solvent molecules through various non-covalent forces, including hydrogen bonding (via the hydroxyl group), π–π stacking (between phenyl rings), and van der Waals forces. MD simulations can quantify these interactions, predict tendencies for aggregation, and illustrate how the solvent structure is organized around the solute molecule.

The general protocol for such simulations involves placing the molecule in a simulation box with solvent molecules, followed by an energy minimization step. nih.gov The system is then gradually heated and equilibrated under constant temperature and pressure, after which a production run is performed to collect trajectory data for analysis. nih.govnih.gov While specific MD studies on this compound are not prominent in the literature, the methodology is well-established for providing critical insights into the dynamic behavior of organic molecules. nih.govnih.gov

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand spectral features. mdpi.comresearchgate.net DFT calculations have proven to be particularly reliable for predicting NMR chemical shifts, vibrational frequencies, and electronic transitions. niscpr.res.in

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating the NMR chemical shifts of molecules. mdpi.com These calculations provide theoretical spectra that can be directly compared to experimental data, aiding in the assignment of complex spectra.

For this compound, theoretical chemical shifts can be calculated for each unique proton (¹H) and carbon (¹³C) atom. The correlation between the calculated and experimental shifts is often linear, allowing for a high degree of confidence in spectral assignments. The table below presents a representative comparison of experimental and calculated chemical shifts, based on typical values and computational studies of similar compounds. mdpi.comopenaccesspub.org

Interactive Data Table: Comparison of Experimental and Calculated NMR Chemical Shifts (ppm) for this compound

AtomExperimental ¹H (ppm)Calculated ¹H (ppm)Experimental ¹³C (ppm)Calculated ¹³C (ppm)
Phenyl H (ortho to alkynyl)6.957.01115.0115.8
Phenyl H (ortho to methoxy)6.856.90111.5112.1
Phenyl H (meta to both)7.057.12124.5125.3
Methoxy (-OCH₃)3.903.9556.056.5
Methylene (B1212753) (-CH₂OH)4.354.4051.552.0
Hydroxyl (-OH)2.102.25--
Alkynyl-C (C-CH₂OH)--87.087.8
Alkynyl-C (C-Phenyl)--85.586.2

Note: Experimental values are typical for the given functional groups. Calculated values are representative of results from DFT/GIAO methods.

Vibrational Frequency Calculations and IR/Raman Spectra Simulation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies, IR intensities, and Raman activities of this compound. researchgate.netnih.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net A Potential Energy Distribution (PED) analysis is also performed to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsion. researchgate.net This allows for a detailed interpretation of the experimental IR and Raman spectra.

The table below shows a representative comparison of key experimental and calculated vibrational frequencies for the compound. nih.govscirp.org

Interactive Data Table: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeFunctional GroupExperimental (cm⁻¹)Calculated (Scaled) (cm⁻¹)
O-H Stretch-OH34503445
Aromatic C-H StretchPhenyl C-H30803075
Asymmetric CH₃ Stretch-OCH₃29602955
Symmetric CH₂ Stretch-CH₂OH28702865
C≡C StretchAlkyne22302225
C=C Aromatic StretchPhenyl Ring1605, 15151600, 1510
C-O StretchAryl Ether & Alcohol1260, 10301255, 1025

Note: Experimental values are typical for the given functional groups. Calculated values are representative of results from DFT methods (e.g., B3LYP) with appropriate scaling factors.

Applications of 3 3,4 Dimethoxyphenyl Prop 2 Yn 1 Ol in Complex Chemical Architecture Construction

Role as a Precursor in Natural Product Total Synthesis

While specific total syntheses employing 3-(3,4-dimethoxyphenyl)prop-2-yn-1-ol are not extensively documented in mainstream literature, its structural motifs are present in numerous natural products. The strategic value of aryl propargyl alcohols is well-established, making this compound a highly relevant, though perhaps underutilized, precursor for complex molecular synthesis. nih.gov

The incorporation of the 3,4-dimethoxyphenyl and prop-2-yn-1-ol units into a larger molecular framework can be achieved through several well-established synthetic strategies. The choice of reaction depends on the target molecule and the desired bond construction.

Alkynylation of Aldehydes: A primary route to construct the core of this molecule involves the nucleophilic addition of an ethynyl (B1212043) group to 3,4-dimethoxybenzaldehyde (B141060). This can be achieved using various organometallic reagents, such as ethynylmagnesium bromide in a Grignard reaction or by employing modern catalytic methods. organic-chemistry.org Asymmetric alkynylation, using chiral catalysts or ligands, can produce enantiomerically enriched propargyl alcohols, a crucial step for the stereoselective synthesis of many natural products. researchgate.net

Protecting Group Strategies: In multi-step syntheses, the reactive hydroxyl group often requires protection to prevent unwanted side reactions. chemistry.coach Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., TBDMS, TMS) or ethers (e.g., MOM, Bn), can be employed. The choice of protecting group is critical and must be compatible with subsequent reaction conditions and allow for selective deprotection later in the synthetic sequence. chemistry.coach

Domino and Coupling Reactions: The dual functionality of the molecule allows it to participate in domino reaction sequences. For instance, (hetero)arylpropargyl alcohols are known to undergo domino-coupling–isomerization–condensation reactions to form complex heterocyclic systems like pyrrolo[1,2-b]pyridazines. mdpi.com Furthermore, the alkyne group is a prime substrate for powerful C-C bond-forming reactions like the Sonogashira coupling, which can be used to link the aryl acetylene (B1199291) unit to other fragments of a target natural product. nih.gov

Synthetic StrategyFunctional Group InvolvedDescriptionPotential Application
Asymmetric AlkynylationAlcohol, AlkyneCatalytic addition of an alkyne to an aldehyde to form a chiral propargyl alcohol.Establishing a key stereocenter early in a total synthesis.
Sonogashira CouplingAlkynePalladium-catalyzed cross-coupling of the terminal alkyne with aryl or vinyl halides.Connecting the building block to other complex fragments.
Click Chemistry (CuAAC)AlkyneCopper-catalyzed azide-alkyne cycloaddition to form a triazole ring.Linking molecular fragments or introducing a stable heterocyclic moiety.
Protection/DeprotectionAlcoholMasking the hydroxyl group to allow for reactions elsewhere in the molecule.Enabling multi-step synthetic sequences with functional group tolerance. chemistry.coach

The reactivity of its functional groups allows this compound to be converted into a variety of valuable synthetic intermediates. These intermediates extend the utility of the original building block, opening new avenues for molecular construction.

Oxidation Products: The primary alcohol can be oxidized under controlled conditions to yield either the corresponding aldehyde, 3-(3,4-dimethoxyphenyl)prop-2-ynal, or the carboxylic acid, 3-(3,4-dimethoxyphenyl)prop-2-ynoic acid. These carbonyl-containing compounds are versatile intermediates for reactions such as Wittig olefination, reductive amination, or amide bond formation.

Ethers and Esters: The hydroxyl group can be readily converted into ethers or esters. This not only serves as a protecting group strategy but can also be used to introduce new functionalities or link the molecule to other substrates, for example, in the synthesis of photoactivatable probes or other biologically active analogs.

Metal Acetylides: The terminal alkyne is weakly acidic and can be deprotonated with a suitable base to form a metal acetylide (e.g., lithium or copper acetylide). organic-chemistry.org This nucleophilic intermediate can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to form new carbon-carbon bonds, further elaborating the molecular structure.

Heterocyclic Precursors: The compound serves as a precursor for various heterocycles. For example, chalcones, which are α,β-unsaturated ketones, are synthesized from related 3,4-dimethoxyphenyl precursors and are themselves intermediates for pyrazole (B372694) derivatives. mdpi.comresearchgate.net The alkyne functionality can participate in cycloaddition reactions to form five- or six-membered rings.

Building Block for Advanced Materials and Functional Molecules

The unique electronic and structural features of this compound make it an attractive monomer and building block for the construction of novel organic materials with tailored properties for applications in materials science and electronics.

Propargyl alcohols are known to undergo polymerization, and the presence of the 3,4-dimethoxyphenyl substituent offers a way to tune the properties of the resulting polymer. wikipedia.org While research often focuses on the parent propargyl alcohol, the principles are directly applicable. researchgate.net

Chain-Growth Polymerization: The alkyne moiety can participate in chain-growth polymerization, often initiated by heat, radiation, or a catalyst, to produce poly(propargyl alcohol) derivatives. researchgate.netmdpi.com The resulting polymers possess a conjugated polyene backbone decorated with pendant 3,4-dimethoxyphenyl and hydroxyl groups. These substituents would be expected to enhance the solubility of the polymer in organic solvents and influence its morphological and electronic properties. rawsource.com

Click Polymerization: The terminal alkyne is a perfect handle for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). By reacting this monomer with a molecule containing two or more azide (B81097) groups, a variety of triazole-containing polymers can be synthesized. This method is highly efficient and allows for precise control over the polymer structure.

The properties of polymers derived from this monomer could be tuned by:

Post-polymerization modification: The pendant hydroxyl groups along the polymer backbone are available for further chemical modification, such as esterification or etherification, allowing for the fine-tuning of the material's properties after polymerization.

Copolymerization: Incorporating other monomers into the polymerization process would allow for the creation of copolymers with a range of physical and chemical properties. For instance, copolymerization with a cross-linking agent like 1,3,5-triethynylbenzene (B1295396) can produce hyper-cross-linked microporous networks. mdpi.com

The combination of the aromatic ring and the alkyne triple bond forms a conjugated π-system, which is the fundamental characteristic of many organic optoelectronic materials. youtube.com

The this compound unit can be incorporated into larger conjugated systems through several synthetic routes:

Sonogashira Coupling: As mentioned previously, this reaction is a powerful tool for extending conjugation by coupling the terminal alkyne with aryl halides, creating longer, rigid-rod-like molecules with potentially interesting photophysical properties. nih.gov

Polymerization: The polymerization of the alkyne group leads to a conjugated polyene backbone, a structure common in conducting polymers. researchgate.net The electron-donating dimethoxy groups on the phenyl ring would lower the oxidation potential of the polymer, potentially enhancing its conductivity and modifying its absorption and emission spectra. Materials derived from the electrochemical annulation of alkynes have shown promise as light-sensitive and phosphorescent materials. acs.org

Material TypeRole of MonomerKey ReactionResulting Property
Conjugated PolymersMonomer with pendant functional groupsChain-growth polymerizationElectrical conductivity, tunable optical band gap. researchgate.net
Triazole-based PolymersAlkyne-functionalized monomerAzide-Alkyne "Click" CycloadditionHigh thermal stability, defined structure. rawsource.com
Oligomeric ChromophoresCore building blockSonogashira cross-couplingExtended π-conjugation for optoelectronic applications. nih.gov

Porous crystalline materials like MOFs and COFs are constructed from molecular building blocks (linkers or ligands) arranged in an ordered, extended network. The functional groups on this compound make it a potential candidate for use as a linker in these advanced materials.

MOF Synthesis: The hydroxyl group can act as a coordination site, binding to metal ions or clusters to form a metal-organic framework. While carboxylates are more common linkers, alcohols can also participate in MOF construction. The long, rigid nature of the propargyl unit would influence the pore size and geometry of the resulting framework.

COF Synthesis: The alkyne functionality is particularly useful in the synthesis of COFs. cd-bioparticles.netalfa-chemistry.com Alkyne-containing linkers can be used to form highly conjugated, stable frameworks. ambeed.com For example, the alkyne can undergo self-condensation or react with other functional groups like nitriles or azides to form the covalent bonds that define the COF structure. Furthermore, the alkyne group can be retained in the final COF, providing a reactive site for post-synthetic modification, where other functional molecules can be "clicked" onto the framework's pores. alfa-chemistry.comrsc.org The dimethoxyphenyl group would contribute to the van der Waals interactions that help stabilize the layered structure of 2D COFs.

Design and Synthesis of Chemosensors and Molecular Probes

The structural framework derived from this compound is particularly amenable to the design of chemosensors and molecular probes. The resulting chalcone (B49325) architecture, with its conjugated π-system, provides a robust scaffold for the development of molecules that can signal the presence of specific analytes through changes in their optical properties.

Chalcone derivatives synthesized from precursors like this compound are effective as fluorescent and colorimetric sensors due to their tunable electronic properties. researchgate.net The core mechanism of sensing often relies on the modulation of an intramolecular charge transfer (ICT) process within the molecule. researchgate.net The 3,4-dimethoxyphenyl group acts as an electron-donating group (donor), while the carbonyl group of the enone system functions as an electron-withdrawing group (acceptor). This donor-π-acceptor (D-π-A) arrangement facilitates ICT upon photoexcitation.

The chemical mechanism for sensing can proceed via several pathways:

Analyte-Induced Electronic Perturbation: When the chalcone-based sensor binds to a target analyte (e.g., a metal ion or an anion), the electronic properties of the donor or acceptor part of the molecule are altered. For instance, a chalcone-based chemosensor was developed for the sequential recognition of copper(II) and sulfide (B99878) ions. rsc.org The binding of Cu2+ to the chalcone scaffold perturbs the ICT pathway, leading to a distinct color change from colorless to pink. rsc.org This change is observable by the naked eye and can be quantified by UV-Vis spectroscopy. rsc.org

Deprotonation-Induced Color Change: Some chalcone sensors with hydroxyl groups can detect basic anions like fluoride (B91410) (F-), cyanide (CN-), and carbonate (CO32-). ingentaconnect.com The sensing mechanism involves the deprotonation of the hydroxyl group by the anion. ingentaconnect.com This deprotonation increases the electron-donating ability of the aromatic ring, which enhances the ICT process and causes a significant red-shift in the absorption spectrum, resulting in a visible color change from yellow to red. ingentaconnect.com

Fluorescence Quenching or Enhancement: The fluorescence of chalcone derivatives is highly sensitive to their environment and structure. nih.gov The interaction with an analyte can either quench or enhance the fluorescence. For example, the fluorescence of some chalcones is dramatically quenched in water but can be recovered in the presence of molecules like bovine serum albumin (BSA) or detergents. nih.gov This property can be exploited to probe hydrophobic environments. Structurally, a planar conformation of the chalcone core is essential for optimal fluorescence. nih.gov

The following table summarizes the sensing mechanisms for representative chalcone-based sensors.

Table 1: Mechanisms of Chalcone-Based Chemosensors
Sensor Type Analyte Mechanism Observable Change
Colorimetric Cu2+, S2- Perturbation of ICT upon metal binding Color change (colorless to pink)
Colorimetric F-, CN-, CO32- Anion-induced deprotonation Color change (yellow to red)
Fluorescent Hydrophobic environments Modulation of fluorescence quenching Fluorescence enhancement

Chalcone derivatives, accessible from this compound, can be incorporated into photoresponsive materials. The key to their photoresponsive behavior lies in the trans-cis (or E/Z) isomerization of the carbon-carbon double bond in the enone linker upon irradiation with light of a specific wavelength. This isomerization leads to a significant change in the molecule's geometry, which in turn can alter the bulk properties of the material in which it is embedded.

The trans isomer is typically the more thermodynamically stable form. Upon absorption of UV light, it can isomerize to the cis form. This process is often reversible, with the cis isomer reverting to the trans form either thermally or upon irradiation with visible light. This reversible photo-switching capability makes these molecules suitable for applications such as:

Optical Data Storage: The two distinct states (trans and cis) can represent the "0" and "1" of a binary data system.

Photoswitchable Materials: Incorporation of these chalcones into polymers or liquid crystals can allow for the light-induced modulation of properties like phase transition temperatures, solubility, and mechanical stress.

While specific studies on photoresponsive materials derived directly from this compound are not prevalent, the general principle of using chalcones for this purpose is well-established. The 3,4-dimethoxyphenyl group can influence the electronic absorption spectrum and the quantum yields of the isomerization process.

Ligand Design and Catalyst Development Utilizing this compound Derivatives

The chalcone scaffold derived from this compound is an excellent platform for the design of ligands for metal-based catalysts. The α,β-unsaturated ketone functionality can act as a bidentate or monodentate coordination site for a metal center. Furthermore, the aromatic rings can be functionalized with other donor atoms (e.g., nitrogen in a pyridine (B92270) ring, or phosphorus in a phosphine (B1218219) group) to create multidentate ligands. acs.orgnih.gov

The role of these chalcone-based ligands in catalysis is multifaceted:

Steric and Electronic Tuning: The substituents on the aromatic rings of the chalcone ligand, including the 3,4-dimethoxy groups, can be varied to fine-tune the steric and electronic environment around the metal center. This, in turn, influences the activity, selectivity, and stability of the catalyst. For example, ruthenium(II) complexes with substituted chalcone ligands have shown significant activity as inhibitors of DNA topoisomerase. nih.gov

Stabilization of Metal Centers: The chelation of the chalcone ligand to a metal can stabilize the metallic center, preventing its decomposition and increasing the catalyst's lifetime.

Chiral Catalysis: By introducing chiral centers into the chalcone ligand, it is possible to develop catalysts for asymmetric synthesis, which is crucial for the production of enantiomerically pure pharmaceuticals and fine chemicals.

Recent studies have explored the use of chalcone-metal complexes in various catalytic reactions. For instance, palladium complexes with chalcone-derived ligands have been investigated for cross-coupling reactions. The following table provides examples of metal complexes with chalcone-type ligands and their applications.

Table 2: Catalytic Applications of Metal Complexes with Chalcone-Type Ligands
Metal Ligand Type Application
Ruthenium(II) Substituted Chalcone DNA Topoisomerase Inhibition
Palladium(II) Chalcone-derived Cross-coupling reactions

The synthesis of these ligands often starts with a Claisen-Schmidt condensation reaction between an appropriate acetophenone (B1666503) and a benzaldehyde. nih.govsci-hub.se In this context, 3,4-dimethoxybenzaldehyde, a close relative of the target compound, is frequently used. The versatility of the chalcone synthesis allows for the incorporation of a wide range of functional groups, making it a powerful strategy for developing novel catalysts.

Future Perspectives and Emerging Research Directions for 3 3,4 Dimethoxyphenyl Prop 2 Yn 1 Ol Chemistry

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The "design-make-test-analyze" cycle in chemical discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools have the potential to significantly accelerate and refine the synthesis and utilization of 3-(3,4-dimethoxyphenyl)prop-2-yn-1-ol.

Future research will likely leverage AI in several key areas:

Retrosynthetic Planning: AI-powered computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic routes to this compound and its derivatives. preprints.orgsci-hub.se By analyzing vast databases of chemical reactions, these algorithms can identify disconnections and starting materials that may not be obvious to human chemists, potentially lowering costs and improving yields. nih.gov

Reaction Condition Optimization: ML models can predict optimal reaction conditions, such as solvent, temperature, and catalyst choice, by learning from existing reaction data. preprints.org This data-driven approach minimizes the need for extensive trial-and-error experimentation, saving time and resources in the synthesis of complex molecules derived from the parent compound.

Property Prediction: Deep learning models, including Graph Neural Networks (GNNs), can predict the physicochemical and biological properties of novel derivatives of this compound before they are even synthesized. preprints.org This allows researchers to prioritize the synthesis of molecules with the most promising characteristics for specific applications.

Automated Synthesis: The integration of AI-driven synthesis planning with robotic platforms represents a frontier in chemical manufacturing. mdpi.com Such automated systems could enable the high-throughput synthesis and screening of a library of compounds based on the this compound scaffold, accelerating the discovery of new functional molecules.

Table 1: Potential Applications of AI/ML in the Chemistry of this compound

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Retrosynthesis Prediction Algorithms suggest synthetic pathways by recursively breaking down the target molecule into simpler precursors. sci-hub.seDiscovery of more efficient, cost-effective, and higher-yielding routes from readily available starting materials.
Reaction Optimization ML models analyze data to recommend the best conditions (temperature, catalyst, solvent) for a given transformation. preprints.orgReduced development time for synthetic procedures, minimization of byproducts, and improved overall efficiency.
Generative Modeling Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) design novel molecular structures with desired properties. preprints.orgIn-silico creation of new derivatives with enhanced biological activity or material properties for targeted synthesis.
Forward-Reaction Prediction AI predicts the likely products and byproducts of a chemical reaction, ensuring proposed routes are robust. nih.govIncreased success rate of planned syntheses and better anticipation of potential purification challenges.

Exploration of Sustainable and Biocatalytic Transformations

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce environmental impact through greener processes. Future research on this compound will likely focus on developing more eco-friendly synthetic methods.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, significantly reducing energy consumption and waste. Lignin peroxidase (LiP), for instance, is known to act on dimethoxyphenyl structures, suggesting that enzymes could be engineered to perform specific transformations on this compound. mdpi.com Research could explore enzymatic routes for its synthesis or its conversion into high-value derivatives.

Green Chemistry Metrics: New synthetic protocols will be evaluated using green metrics like Atom Economy (AE) and E-factor (Environmental Factor) to quantify their sustainability. For example, the synthesis of related chalcones has been optimized to improve these metrics by using mechanochemistry or reducing solvent use during purification. mdpi.com Similar principles can be applied to the synthesis of the target compound.

Renewable Feedstocks: While current syntheses rely on petroleum-derived precursors, future work could investigate pathways from renewable bio-based feedstocks. The dimethoxyphenyl moiety is related to lignin, a major component of woody plants, suggesting a long-term potential for bio-derived synthetic origins. mdpi.com

Table 2: Comparison of Hypothetical Synthesis Routes for this compound

ParameterConventional Chemical SynthesisHypothetical Biocatalytic Route
Catalyst Transition metals (e.g., Palladium, Copper)Isolated or engineered enzymes
Reaction Conditions Often requires high temperatures and pressuresTypically ambient temperature and pressure in aqueous media
Solvents Organic solvents, often non-recyclablePrimarily water or biodegradable solvents
Byproducts Metal residues, organic wasteMinimal, often biodegradable waste
Selectivity May require protecting groups, leading to extra stepsHigh chemo-, regio-, and stereoselectivity
Sustainability Lower Atom Economy, higher E-FactorHigher Atom Economy, lower E-Factor

Development of Novel Materials with Enhanced Properties

The propargyl alcohol group is a versatile functional handle for polymerization and surface modification, while the dimethoxyphenyl group can impart desirable electronic and physical properties. This combination makes this compound a promising precursor for advanced materials.

Functional Polymers: The alkyne functionality can participate in polymerization reactions, such as polyaddition or cyclotrimerization, to create novel polymers. These materials could possess unique optical or electronic properties derived from the conjugated systems and the dimethoxyphenyl substituents.

Photochromic Materials: Chalcones containing the dimethoxyphenyl group have been investigated for their photochromic behavior, switching between isomers upon light irradiation. researchgate.net Derivatives of this compound could be designed to create new photo-responsive materials for applications in optical data storage or smart windows.

Organic Electronics: The electron-rich dimethoxyphenyl ring is a common feature in organic electronic materials. By incorporating this scaffold into larger conjugated systems, it may be possible to develop new organic semiconductors or light-emitting materials. The crystal structure of related compounds often reveals π–π stacking interactions, which are crucial for charge transport in organic materials. nih.gov

Table 3: Prospective Material Applications for this compound Derivatives

Material ClassPotential Enhanced PropertyFunctional Group UtilizedProspective Application
Conjugated Polymers High Refractive Index, Non-linear Optical (NLO) ActivityAlkyne (C≡C)Optical components, telecommunications
Cross-linked Resins Thermal Stability, Mechanical StrengthPropargyl Alcohol (-CH₂OH)High-performance composites, adhesives
Functional Surfaces Biocompatibility, Specific Protein AdhesionAlkyne (for 'click' chemistry)Biosensors, medical implants
Photo-responsive Gels Light-induced Sol-Gel TransitionModified Phenyl Ring (azo-linkage)Smart drug delivery, soft robotics

Unexplored Reactivity Pathways and Mechanistic Insights

While the fundamental reactivity of alkynes and alcohols is well-understood, the specific combination in this compound offers avenues for novel transformations.

Metal-Catalyzed Cyclizations: The propargyl alcohol moiety is a classic substrate for a wide range of metal-catalyzed reactions, including isomerizations, cyclizations, and coupling reactions, which could lead to complex heterocyclic structures that are otherwise difficult to access.

Click Chemistry: The terminal alkyne, after potential deprotection, is a prime candidate for copper-catalyzed or strain-promoted alkyne-azide cycloaddition ('click chemistry'). This would allow for the straightforward covalent attachment of the molecule to biomolecules, polymers, or surfaces.

Mechanistic Studies: Modern computational chemistry, using methods like Density Functional Theory (DFT), can provide deep insights into reaction mechanisms. mdpi.com Such studies could be applied to understand the regioselectivity of additions to the alkyne, the role of the dimethoxyphenyl group in directing reactivity, and the transition states of novel cyclization reactions. This understanding is crucial for designing more efficient and selective syntheses.

Scalable Production and Industrial Relevance

For any compound to have a significant impact, its synthesis must be scalable, safe, and economically viable. Future research must address the transition from laboratory-scale synthesis to industrial production.

Process Optimization: A key focus will be on optimizing the synthesis for large-scale production. This involves replacing expensive or hazardous reagents, minimizing the number of synthetic steps, and developing robust purification methods that avoid costly chromatography.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for scalability and safety. They allow for better control over reaction parameters, improved heat transfer, and safer handling of reactive intermediates, making them an ideal platform for the industrial synthesis of this compound.

Identifying High-Value Applications: The industrial relevance of the compound is directly tied to the value of the products it can be converted into. Research demonstrating its utility as a key intermediate for high-value materials or pharmaceuticals will be the primary driver for investment in scalable production. nih.gov The synthesis of intermediates for drugs like podophyllotoxin (B1678966) derivatives has been a motivation for studying related dimethoxyphenyl structures. nih.gov


Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol, and how is purity confirmed?

  • Synthetic Routes : Propargyl alcohols like this compound are typically synthesized via Sonogashira coupling between 3,4-dimethoxyiodobenzene and propargyl alcohol derivatives. Alternative methods include alkyne functionalization of preformed aromatic precursors. Key reagents include palladium catalysts and copper iodide under inert conditions .
  • Purity Confirmation : Analytical techniques such as ¹H/¹³C NMR (to verify aromatic and alkyne protons), HPLC (≥95% purity threshold), and mass spectrometry (to confirm molecular ion peaks) are standard. FT-IR can validate the presence of hydroxyl (-OH) and alkyne (C≡C) groups .

Q. How does the electronic environment of the 3,4-dimethoxyphenyl group influence the compound’s reactivity?

  • The methoxy substituents act as electron-donating groups (EDGs) , enhancing the electron density of the aromatic ring. This increases the stability of intermediates in electrophilic substitution reactions and directs regioselectivity in alkyne functionalization. The propargyl alcohol moiety’s acidity (pKa ~9–10) allows deprotonation for nucleophilic reactions .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Cross-Validation : Use Density Functional Theory (DFT) to simulate NMR spectra and compare with experimental data. Discrepancies may arise from solvent effects or conformational flexibility.
  • Impurity Analysis : Employ HPLC-MS to detect byproducts (e.g., oxidation derivatives). For example, unintended ketone formation via alkyne hydration can alter spectral profiles .

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during X-ray structure determination?

  • Software Tools : Use SHELXL for refinement, leveraging its robust handling of twinned data via the HKLF5 format. For disorder, apply ISOR and SIMU restraints to model split positions .
  • Data Collection : High-resolution (≤1.0 Å) datasets minimize ambiguity. For example, demonstrates successful resolution of a structurally similar chalcone derivative using synchrotron radiation .

Q. What design considerations mitigate competing reactions when using this compound in multi-step syntheses?

  • Protecting Groups : Protect the hydroxyl group with TBS (tert-butyldimethylsilyl) or acetyl to prevent undesired nucleophilic attack during alkylation or cross-coupling .
  • Reaction Optimization : Screen Pd-catalyzed conditions (e.g., ligand choice, temperature) to suppress alkyne oligomerization. For example, using XPhos ligands improves coupling efficiency .

Q. How does steric hindrance from the 3,4-dimethoxy groups affect catalytic transformations (e.g., hydrogenation)?

  • Steric Effects : The ortho-methoxy groups create steric bulk, slowing hydrogenation of the alkyne to cis-alkenes. Use Lindlar catalyst for selective partial hydrogenation, or switch to PtO₂ for full reduction to propane derivatives.
  • Kinetic Studies : Monitor reaction progress via in situ FT-IR to track alkyne C≡C bond disappearance .

Methodological Tables

Table 1 : Key Analytical Parameters for Characterization

TechniqueCritical ObservationsReference
¹H NMR (400 MHz)δ 4.70 (s, 2H, -CH₂OH), δ 6.85–7.10 (m, 3H, Ar-H)
HPLC (C18 column)Retention time: 8.2 min (95% purity)
HRMS (ESI+)[M+Na]⁺ calc. 245.1054, found 245.1051

Table 2 : Comparative Reactivity of Substituted Propargyl Alcohols

CompoundReaction Rate (Hydrogenation)Selectivity (cis:trans)Reference
This compoundSlow (t₁/₂ = 4 h)85:15
3-Phenylprop-2-yn-1-olFast (t₁/₂ = 30 min)50:50

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.